![molecular formula C21H24N2O6S2 B2665084 (E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide CAS No. 896301-72-7](/img/structure/B2665084.png)
(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or substitution reactions .Molecular Structure Analysis
The benzothiazole and benzamide rings in the compound are aromatic and planar, which could contribute to its stability. The presence of the ethoxyethyl and dimethoxy groups might increase the compound’s solubility in organic solvents .Chemical Reactions Analysis
The compound could potentially undergo reactions at the ethoxyethyl and dimethoxy groups, such as hydrolysis or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on factors such as its molecular structure and the presence of functional groups. For example, the compound’s solubility, melting point, and boiling point could be influenced by these factors .Applications De Recherche Scientifique
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, similar in structure to the given chemical, have been widely researched for their potential medicinal properties. For example, compounds derived from benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, which share structural features with the given compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds exhibit significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), suggesting potential applications in developing treatments for conditions characterized by inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Photodynamic Therapy for Cancer Treatment
Another area of research involves the use of heterocyclic compounds in photodynamic therapy (PDT) for cancer treatment. Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, similar to the functional groups in the given compound, have shown remarkable potential as Type II photosensitizers. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable for targeting cancer cells through PDT, highlighting the potential of similar compounds in oncological applications (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Anticancer Activity of Thiazolyl Compounds
Thiazole-based compounds, which share the thiazolyl moiety with the given chemical, have been investigated for their anticancer activities. Specifically, Co(II) complexes of thiazolyl benzamides have been synthesized and evaluated for their anticancer properties against human breast cancer cell lines. These studies suggest that the incorporation of thiazole and benzamide structures, similar to those found in the given compound, could contribute to developing novel anticancer agents (Gomathi Vellaiswamy, S. Ramaswamy, 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(2-ethoxyethyl)-4,7-dimethoxy-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S2/c1-5-29-12-11-23-18-16(27-2)9-10-17(28-3)19(18)30-21(23)22-20(24)14-7-6-8-15(13-14)31(4,25)26/h6-10,13H,5,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGBAKAFKFOTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-nitrobenzamide](/img/structure/B2665005.png)
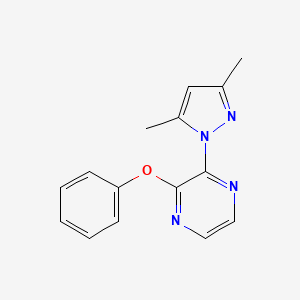
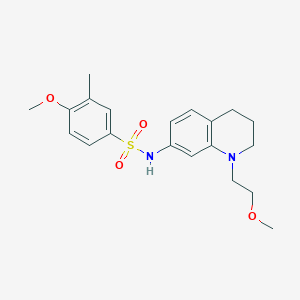
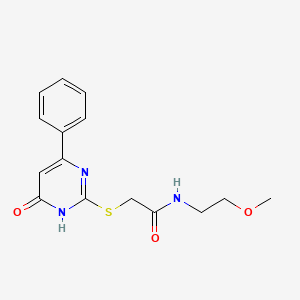
![Methyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2665009.png)

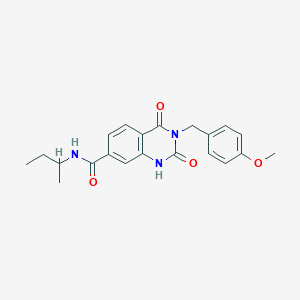
![4-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2665015.png)
![2-[(4-bromophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2665017.png)
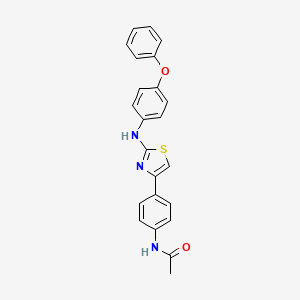

![N-(1-cyanocyclopentyl)-2-{ethyl[(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2665020.png)
